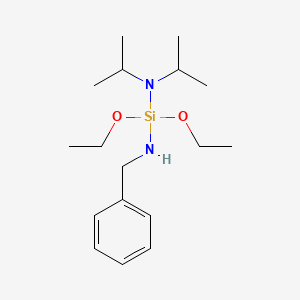
N'-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is a silicon-based organic compound characterized by the presence of benzyl, diethoxy, and di(propan-2-yl) groups attached to a silanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine typically involves the reaction of benzylamine with diethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzylamine} + \text{Diethoxysilane} \rightarrow \text{N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine} ]
Industrial Production Methods
In an industrial setting, the production of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s silicon core and functional groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is unique due to its silicon-based structure, which imparts distinct chemical and physical properties compared to carbon-based analogs. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
923560-80-9 |
|---|---|
Molekularformel |
C17H32N2O2Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
N-[(benzylamino)-diethoxysilyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H32N2O2Si/c1-7-20-22(21-8-2,19(15(3)4)16(5)6)18-14-17-12-10-9-11-13-17/h9-13,15-16,18H,7-8,14H2,1-6H3 |
InChI-Schlüssel |
UVSGRBMSXJGLMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](NCC1=CC=CC=C1)(N(C(C)C)C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


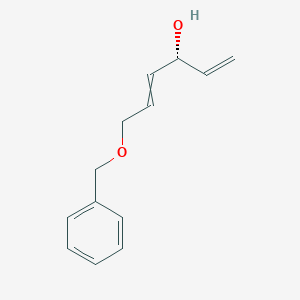
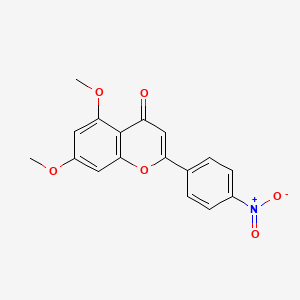
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
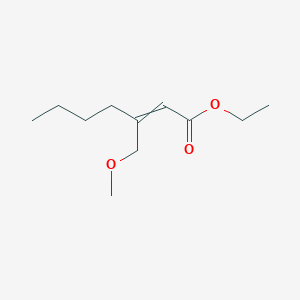
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
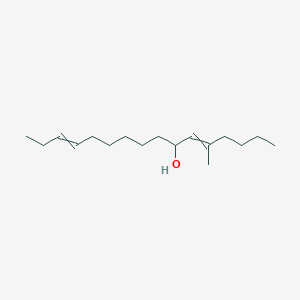
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
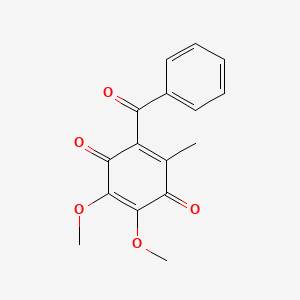
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
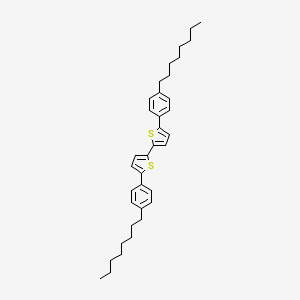
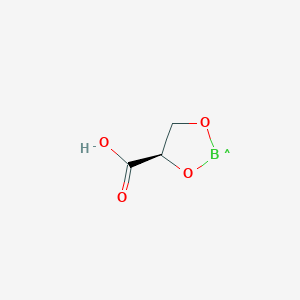
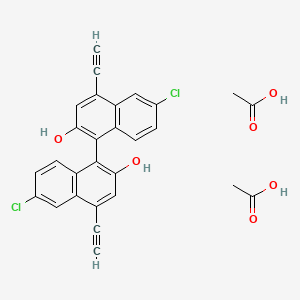
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
